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Compound of Interest

Compound Name: 4-Iodo-2-methylaniline

Cat. No.: B078855 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The precise characterization of constitutional isomers is a critical step in chemical research and

pharmaceutical development, as the spatial arrangement of functional groups can profoundly

influence a molecule's physical, chemical, and biological properties. This guide provides a

detailed spectroscopic comparison of three isomers of iodo-N-methylaniline: 2-iodo-N-

methylaniline, 3-iodo-N-methylaniline, and 4-iodo-N-methylaniline. By leveraging data from

Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass

Spectrometry (MS), we present a clear framework for their differentiation.

Data Presentation: Spectroscopic Comparison
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and

Mass Spectrometry for the three isomers of iodo-N-methylaniline.

Table 1: ¹H NMR Spectroscopic Data
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Isomer
Aromatic Protons
(ppm)

N-H Proton (ppm)
N-CH₃ Protons
(ppm)

2-iodo-N-methylaniline

7.67 (dd, J = 7.8, 1.4

Hz, 1H), 7.25 (m, 1H),

6.57 (dd, J = 8.1, 1.2

Hz, 1H), 6.46 (td, J =

7.6, 1.4 Hz, 1H)[1]

4.21 (s, 1H)[1]
2.90 (d, J = 3.8 Hz,

3H)[1]

3-iodo-N-methylaniline

7.07 (d, J = 6.9 Hz,

1H), 6.95 (m, 2H),

6.59 (m, 1H)[1]

3.75 (s, 1H)[1] 2.82 (s, 3H)[1]

4-iodo-N-methylaniline

7.44 (d, J = 8.8 Hz,

2H), 6.39 (d, J = 8.8

Hz, 2H)[1]

3.52 (s, 1H)[1] 2.80 (s, 3H)[1]

Solvent: CDCl₃,

Frequency: 400 MHz.

Chemical shifts (δ) are

reported in parts per

million (ppm).

Coupling constants (J)

are in Hertz (Hz). s =

singlet, d = doublet,

dd = doublet of

doublets, td = triplet of

doublets, m =

multiplet.

Table 2: ¹³C NMR Spectroscopic Data
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Isomer Aromatic Carbons (ppm) N-CH₃ Carbon (ppm)

2-iodo-N-methylaniline
148.16, 138.86, 129.47,

118.47, 109.99[1]
30.97[1]

3-iodo-N-methylaniline
150.41, 130.58, 125.88,

120.69, 111.77, 95.31[1]
30.44[1]

4-iodo-N-methylaniline
148.92, 137.76, 129.30,

114.74[1]
30.67[1]

Solvent: CDCl₃, Frequency:

101 MHz. Chemical shifts (δ)

are reported in parts per million

(ppm).

Table 3: Mass Spectrometry Data
Isomer Molecular Formula Calculated m/z Observed m/z

2-iodo-N-methylaniline C₇H₈IN 233.06 232.97[1]

3-iodo-N-methylaniline C₇H₈IN 233.03 232.97[1]

4-iodo-N-methylaniline C₇H₈IN 233.06

Not explicitly stated,

but synthesis was

confirmed.[1]

m/z refers to the

mass-to-charge ratio

of the molecular ion

[M]⁺.

Mandatory Visualization
The following diagram illustrates the logical workflow for distinguishing the isomers of iodo-N-

methylaniline based on their key spectroscopic features.
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Caption: Workflow for distinguishing iodo-N-methylaniline isomers.

Experimental Protocols
Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the iodo-N-methylaniline isomer was

dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v

tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm

NMR tube.

¹H NMR Spectroscopy: Proton NMR spectra were acquired on a 400 MHz spectrometer.

Data was collected with 16 scans, a spectral width of 16 ppm, a relaxation delay of 1.0 s,

and an acquisition time of 4.0 s.
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¹³C NMR Spectroscopy: Carbon-13 NMR spectra were acquired on the same spectrometer

at a frequency of 101 MHz using a proton-decoupled pulse sequence. A spectral width of

240 ppm, 1024 scans, and a relaxation delay of 2.0 s were used.

Data Processing: All spectra were processed using standard NMR software. The free

induction decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected.

Chemical shifts were referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy
Note: The following is a general protocol as specific IR data for the N-methylated isomers was

not available. The data for the parent iodoanilines provides a strong basis for interpretation.

Sample Preparation: A small drop of the neat liquid sample (or a melt of the solid) was

placed between two potassium bromide (KBr) plates to form a thin capillary film.

Data Acquisition: The IR spectrum was recorded using a Fourier-Transform Infrared (FTIR)

spectrometer. Spectra were collected over the range of 4000-400 cm⁻¹ with a resolution of 4

cm⁻¹. A total of 32 scans were co-added to improve the signal-to-noise ratio. A background

spectrum of the clean KBr plates was recorded and automatically subtracted from the

sample spectrum.

Expected Observations:

N-H Stretch: A single, sharp to medium intensity peak is expected in the 3350-3450 cm⁻¹

region, characteristic of a secondary amine.

C-H Aromatic Stretch: Peaks will appear just above 3000 cm⁻¹.

C-H Aliphatic Stretch: Peaks for the N-methyl group will appear just below 3000 cm⁻¹.

C=C Aromatic Bending: Strong absorptions in the 1600-1450 cm⁻¹ region.

C-N Stretch: Expected in the 1350-1250 cm⁻¹ region.

C-I Stretch: A low-energy vibration, typically found in the 600-500 cm⁻¹ region.
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Aromatic Substitution Pattern: The pattern of weak overtone and combination bands in the

2000-1650 cm⁻¹ region and out-of-plane C-H bending vibrations in the 900-675 cm⁻¹

region are highly diagnostic for the ortho, meta, and para substitution patterns.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: A dilute solution of the analyte (approximately 1 mg/mL) was prepared

in a volatile solvent such as ethyl acetate or dichloromethane.

Gas Chromatography: 1 µL of the sample solution was injected into a GC equipped with a

non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm). The oven

temperature was programmed to start at 100°C, hold for 2 minutes, then ramp at 10°C/min to

250°C and hold for 5 minutes. Helium was used as the carrier gas at a constant flow rate of

1 mL/min.

Mass Spectrometry: The GC was coupled to a mass spectrometer operating in electron

ionization (EI) mode at 70 eV. The mass spectrum was scanned over a range of m/z 40-450.

Data Analysis: The total ion chromatogram (TIC) was used to determine the retention time of

the compound, and the mass spectrum of the corresponding peak was analyzed. The

molecular ion peak ([M]⁺) confirms the molecular weight, and the fragmentation pattern

provides structural information. Isomers will have the same molecular weight but may show

subtle differences in their fragmentation patterns due to the different positions of the iodine

atom.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b078855#spectroscopic-comparison-between-
isomers-of-iodo-methylaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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